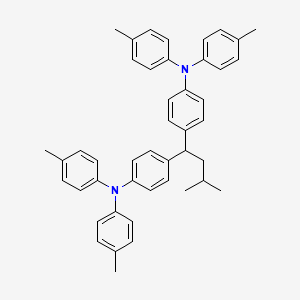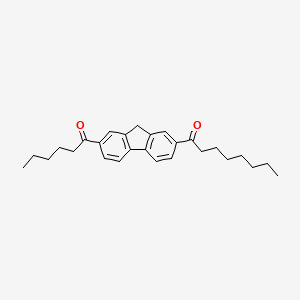
9-(Diphenylmethyl)-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Diphenylmethyl)-10-phenylanthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a diphenylmethyl group and a phenyl group attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diphenylmethyl)-10-phenylanthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene as the starting material, which is then reacted with diphenylmethanol and a phenyl group in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(Diphenylmethyl)-10-phenylanthracene can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted anthracenes, quinones, and reduced anthracene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-(Diphenylmethyl)-10-phenylanthracene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials that require stable aromatic structures.
Mechanism of Action
The mechanism of action of 9-(Diphenylmethyl)-10-phenylanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement.
9,10-Diphenylanthracene: Similar to 9-(Diphenylmethyl)-10-phenylanthracene but lacks the diphenylmethyl group.
Uniqueness: this compound is unique due to the presence of both a diphenylmethyl group and a phenyl group attached to the anthracene core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61166-24-3 |
|---|---|
Molecular Formula |
C33H24 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
9-benzhydryl-10-phenylanthracene |
InChI |
InChI=1S/C33H24/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)33-29-22-12-10-20-27(29)32(26-18-8-3-9-19-26)28-21-11-13-23-30(28)33/h1-23,31H |
InChI Key |
QGQKNJNUUWDQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14579674.png)
![2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14579693.png)
![7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid](/img/structure/B14579698.png)
![N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide](/img/structure/B14579700.png)

![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)
![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)



